molecular formula C12H12N2O B6257983 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one CAS No. 61675-80-7

1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one

Cat. No.: B6257983
CAS No.: 61675-80-7
M. Wt: 200.2
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Description

Contextualization of Naphthyridinone Derivatives in Contemporary Chemical Research

Naphthyridinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in modern chemical research, primarily due to their wide spectrum of biological activities. These scaffolds are integral to the development of new therapeutic agents. nih.gov The fusion of a pyridine (B92270) and a pyridinone ring to form the naphthyridinone core, and its subsequent annulation with a benzene (B151609) ring to create benzonaphthyridinones, gives rise to a three-dimensional structure that is well-suited for interaction with various biological targets.

In contemporary medicinal chemistry, naphthyridinone derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov For instance, certain 1,6-naphthyridin-2(1H)-ones have been explored as potent inhibitors of various kinases, which are crucial targets in oncology. mdpi.com The structural rigidity of the naphthyridinone scaffold, combined with the ability to introduce a variety of substituents, allows for the fine-tuning of its pharmacological properties. The nitrogen atoms within the heterocyclic system can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking interactions, both of which are critical for molecular recognition at the active sites of enzymes and receptors.

Rationale for Investigating 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one

The specific investigation into the fully saturated 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one scaffold is driven by the principle of exploring new chemical space to identify novel biological activities. While many studies have focused on the unsaturated or partially saturated analogues, the introduction of full saturation in the heterocyclic rings is expected to significantly alter the molecule's conformational flexibility and stereochemical complexity. This, in turn, could lead to enhanced binding affinity and selectivity for specific biological targets.

A key rationale for exploring this saturated scaffold stems from the promising biological activities observed in closely related partially saturated systems. For instance, a series of 2,3,4,6-tetrahydro-8,9-dimethoxybenzo[c] nih.govresearchgate.netnaphthyridin-5(1H)-ones were prepared as potential anticholinergic bronchodilators, highlighting the therapeutic potential of this core structure. researchgate.net The investigation of the fully saturated version is a logical progression, aiming to explore how changes in hybridization and geometry impact biological activity. The increased sp3 character of the saturated scaffold can lead to more defined three-dimensional arrangements of substituents, which is a key aspect of modern drug design for achieving high target specificity and reducing off-target effects.

Historical Perspective on Related Benzofused Nitrogen Heterocycles in Synthetic Chemistry

The history of benzofused nitrogen heterocycles is rich and dates back to the early days of synthetic organic chemistry. These compounds, which feature a benzene ring fused to one or more nitrogen-containing heterocyclic rings, are prevalent in a vast array of natural products and synthetic pharmaceuticals. rsc.org The development of synthetic methodologies to access these scaffolds has been a major focus of organic chemists for over a century.

Early synthetic efforts were often centered around the construction of well-known systems like quinolines, indoles, and acridines. These methods, such as the Skraup and Friedländer syntheses for quinolines, laid the groundwork for the synthesis of more complex polycyclic systems. nih.gov Over time, the synthetic repertoire expanded to include a wider variety of benzofused heterocycles, including the various isomers of naphthyridines and their benzo-annulated derivatives.

The synthesis of benzo[c] nih.govresearchgate.netnaphthyridinones has been approached through various strategies, including ruthenium-catalyzed [2+2+2] cycloadditions, which have proven to be a convenient method for their preparation. researchgate.netnih.gov These modern synthetic techniques offer greater control over regioselectivity and functional group tolerance compared to classical methods. The evolution of synthetic strategies has been paralleled by an increasing understanding of the structure-activity relationships of these compounds, guiding the design of new derivatives with improved pharmacological profiles. The exploration of the fully saturated 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one represents the current frontier in this historical progression, leveraging advanced synthetic methods to access novel chemical entities with the potential for new and improved therapeutic applications.

Detailed Research Findings

While specific research findings on the fully saturated 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one are limited in the public domain, valuable insights can be drawn from studies on its closely related, partially saturated analogue, 2,3,4,6-tetrahydro-8,9-dimethoxybenzo[c] nih.govresearchgate.netnaphthyridin-5(1H)-one. A study focused on the preparation of these compounds as potential anticholinergic bronchodilators provides a basis for understanding the potential of this scaffold. researchgate.net

Compound Analogue Biological Target/Application Key Structural Features Reference
2,3,4,6-tetrahydro-8,9-dimethoxybenzo[c] nih.govresearchgate.netnaphthyridin-5(1H)-onesAnticholinergic bronchodilatorsPartially saturated heterocyclic rings, dimethoxy substitution on the benzene ring. researchgate.net

The synthesis of these analogues involved a multi-step sequence, highlighting the chemical strategies available for constructing the benzo[c] nih.govresearchgate.netnaphthyridinone core. The investigation into their potential as bronchodilators suggests that this scaffold can be tailored to interact with specific receptors, in this case, muscarinic acetylcholine (B1216132) receptors. The dimethoxy substituents on the benzene ring are likely to influence the electronic properties and metabolic stability of the molecule, as well as providing potential points for further functionalization.

The exploration of the fully saturated 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one would build upon these findings, seeking to understand how the removal of all double bonds in the heterocyclic portion of the molecule impacts its interaction with biological targets. This structural modification would lead to a more flexible and three-dimensional structure, which could result in a different pharmacological profile.

Properties

CAS No.

61675-80-7

Molecular Formula

C12H12N2O

Molecular Weight

200.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1h,2h,3h,4h,5h,6h Benzo C 2,7 Naphthyridin 5 One and Analogues

Retrosynthetic Analysis of the 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one Core

A retrosynthetic analysis of the 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one core reveals several potential disconnection points, reflecting the classical synthetic strategies. The core structure can be deconstructed into simpler, more readily available precursors.

One common disconnection is across the C-N bonds of the pyridinone ring. This suggests a strategy starting from a substituted isoquinoline or a pyridine (B92270) derivative. For instance, a primary disconnection can be made at the N7-C6a and C4a-C5 bonds, pointing towards a precursor like a substituted 3-aminopyridine which can be cyclized using methods analogous to the Gould-Jacobs or Conrad-Limpach reactions. Another approach involves disconnecting the benzene (B151609) ring portion, suggesting a construction based on a pyridine precursor, which could be achieved via cycloaddition reactions.

Classical disconnections often lead back to aminocarbonyl compounds that can undergo intramolecular condensation, or to aromatic amines and carbonyl compounds that can be assembled via reactions like the Friedländer or Skraup syntheses.

Classical Cyclization Approaches to the Naphthyridinone System

The construction of the naphthyridinone framework has historically relied on several robust cyclization reactions, originally developed for quinoline synthesis and later adapted for naphthyridines.

The Friedländer synthesis is a reaction between a 2-amino aromatic aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org This condensation, typically catalyzed by acids or bases, is a direct and efficient method for constructing quinoline and, by extension, naphthyridine rings. wikipedia.orgnih.gov For the synthesis of benzo[c]naphthyridinone analogues, a suitably substituted 3-aminoisoquinoline-4-carbaldehyde or ketone could react with a methylene-activated compound to form the final pyridinone ring. The reaction's versatility allows for the introduction of various substituents on the resulting heterocyclic system. nih.govorganic-chemistry.org The reaction can be catalyzed by various agents, including ionic liquids, which offer a greener alternative. nih.gov

Table 1: Examples of Friedländer Synthesis Conditions for Naphthyridine Systems

Catalyst/Solvent Temperature Reaction Time Yield Reference
[Bmmim][Im] (ionic liquid) 80 °C 24 h High nih.gov
Choline Hydroxide in H₂O 50 °C ~6 h >90% acs.org
p-Toluene sulphonic acid Solvent-free, MW - High organic-chemistry.org

The Skraup synthesis is a classic method for producing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org This reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and oxidation. iipseries.orgyoutube.com The Skraup reaction has been adapted for the synthesis of various naphthyridine isomers by substituting the aniline with an appropriate aminopyridine. iipseries.orgnih.gov For instance, 3-aminopyridine can be used to synthesize 1,5-naphthyridine. nih.gov A modified Skraup synthesis, such as the Michael addition of 4-aminoisoquinoline with methyl vinyl ketone, has been used to prepare benzo[c] mdpi.comd-nb.infonaphthyridines, demonstrating the applicability of this approach to fused systems. nih.gov

The Conrad-Limpach synthesis involves the reaction of an aromatic amine with a β-ketoester. wikipedia.orgwikipedia.org Depending on the reaction conditions, different isomers can be formed. Typically, lower temperatures favor the formation of an enamine intermediate which, upon heating to high temperatures (around 250 °C), cyclizes to form a 4-hydroxyquinoline (which exists as the 4-quinolone tautomer). wikipedia.orgnih.gov This method is directly applicable to the synthesis of naphthyridinones by using an aminopyridine or aminoisoquinoline as the starting amine. mdpi.com The reaction often requires high-boiling point solvents like mineral oil or Dowtherm A to facilitate the high-temperature cyclization step. mdpi.comnih.gov

Table 2: Solvents Used in Conrad-Limpach Synthesis

Solvent Boiling Point (°C) Notes Reference
Mineral Oil > 275 °C Inconvenient physical characteristics nih.gov
Diphenyl ether 259 °C Solid at room temp, unpleasant odor nih.gov
Dowtherm A 257 °C Liquid at room temp, expensive mdpi.comnih.gov

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines, and by extension, 4-hydroxynaphthyridines (naphthyridinones). wikipedia.org The reaction begins with the condensation of an aniline or a related aminoheterocycle with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative). wikipedia.orgablelab.eu The resulting intermediate undergoes a thermal cyclization, typically at high temperatures, followed by the elimination of ethanol to form the heterocyclic ring. d-nb.info This is a key strategy for building the 4-oxo-1,4-dihydropyridine ring found in many naphthyridinone systems. mdpi.com The regioselectivity of the cyclization can be an important factor, especially with substituted aminopyridines. d-nb.info

The Semmler-Wolff reaction, also known as the Semmler-Wolff aromatization, is the acid-catalyzed rearrangement of α,β-unsaturated γ-hydroximinonitriles or oximes of cyclic ketones to form aromatic amines. A relevant application of this type of rearrangement is the formation of 3,4-dihydrobenzo[c] mdpi.comd-nb.infonaphthyridin-2(1H)-ones from the corresponding oximes. nih.gov This transposition provides a pathway to an aminonaphthyridinone core structure, which can be a valuable intermediate for further functionalization. This method is particularly useful for creating specific substitution patterns on the resulting aromatic ring. nih.gov

Modern Catalytic Strategies for 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one Synthesis

Modern organic synthesis has increasingly relied on catalytic methods to construct complex molecular architectures. These strategies, particularly those involving transition metals, have revolutionized the synthesis of heterocyclic compounds by enabling bond formations that were previously challenging. The application of these methods provides powerful tools for building the benzo[c] nih.govresearchgate.netnaphthyridinone core with high degrees of efficiency and control.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are fundamental to modern synthetic chemistry, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions typically involve a catalytic cycle with steps such as oxidative addition, transmetalation, and reductive elimination, often employing metals from groups 8-10. mdpi.com For the synthesis of naphthyridinone structures, these reactions are pivotal for constructing the fused ring system through intramolecular cyclization or for introducing diverse substituents onto the core scaffold.

Palladium catalysis is a cornerstone of modern organic synthesis, with its application in cross-coupling and cyclization reactions being particularly noteworthy. nih.govbeilstein-journals.org Palladium-catalyzed intramolecular cyclizations, such as the Heck reaction, provide a powerful means to construct heterocyclic rings. For instance, a sequential one-pot reaction involving N-allylation and an intramolecular Heck-type 6-exo-trig cyclization has been successfully used to afford 1,2,3,4-tetrahydrobenzo[b] nih.govnih.gov-naphthyridine derivatives, demonstrating the utility of this strategy for related scaffolds. researchgate.net

A significant advancement in the direct synthesis of the benzo[c]naphthyridinone core involves a ruthenium-catalyzed [2+2+2] cycloaddition. This method utilizes various mono- and disubstituted 1,7-diynes and cyanamides to construct the target heterocycle. nih.gov The reaction proceeds with high regioselectivity, predominantly forming benzo[c] nih.govresearchgate.netnaphthyridinones over the benzo[c] nih.govnih.govnaphthyridinone isomers. nih.gov This strategy showcases excellent functional group tolerance, accommodating both internal and terminal diynes as well as a range of cyanamides. nih.gov

Table 1: Ruthenium-Catalyzed [2+2+2] Cycloaddition for Benzo[c] nih.govresearchgate.netnaphthyridinone Synthesis nih.gov This table is based on data for the synthesis of benzo[c]naphthyridinone derivatives.

Diyne Substituent (R¹)Cyanamide Substituent (R²)ProductYield (%)Regioselectivity (2,7 vs 2,6)
HMorpholinylBenzo[c] nih.govresearchgate.netnaphthyridinone analogue7599:1
MeMorpholinylBenzo[c] nih.govresearchgate.netnaphthyridinone analogue7999:1
PhMorpholinylBenzo[c] nih.govresearchgate.netnaphthyridinone analogue7099:1
MePiperidinylBenzo[c] nih.govresearchgate.netnaphthyridinone analogue7199:1
MeN(Me)BnBenzo[c] nih.govresearchgate.netnaphthyridinone analogue6599:1

Copper-catalyzed reactions are essential for the formation of carbon-nitrogen (C–N) bonds, a critical step in the synthesis of nitrogen-containing heterocycles. These amination reactions can be used to build precursors or to execute the final ring-closing step. While palladium often dominates cross-coupling, copper catalysts offer a complementary and sometimes more cost-effective alternative for C-N bond formation. beilstein-journals.org Enantioselective copper-catalyzed intramolecular aminooxygenation of olefins has been developed for the synthesis of chiral nitrogen heterocycles like pyrrolidines and indolines, highlighting the potential of copper catalysis in complex cyclizations. nih.gov This type of methodology could be conceptually applied to precursors of the benzo[c] nih.govresearchgate.netnaphthyridin-5-one system to construct the saturated piperidone ring.

C-H Activation Methodologies

Direct C-H activation has emerged as a highly atom-economical and efficient strategy in organic synthesis. mdpi.com This approach circumvents the need for pre-functionalized starting materials (like halides or organometallics) by directly forming new bonds at otherwise unreactive C-H sites. mdpi.com Transition metals, including rhodium, palladium, and iridium, are often employed to catalyze these transformations. For example, Rh(III)-catalyzed sequential C-H/N-H activation has been used to construct complex pyrazolo[1,2-a]indazoles in a one-pot process. mdpi.com While the direct application of C-H activation for the final annulation step to form the 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one core is a developing area, this strategy holds immense promise for future, more streamlined synthetic routes.

Photoredox Catalysis in Naphthyridinone Formation

Visible-light photoredox catalysis has become a powerful tool for forging chemical bonds under exceptionally mild conditions. nih.gov This technique uses a photocatalyst (often based on ruthenium or iridium, but also organic dyes) that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.govnih.gov Photoredox catalysis can facilitate reactions that are difficult to achieve with traditional thermal methods and can be merged with transition-metal catalysis to enable novel reactivity. insuf.org Its application can be seen in a wide array of transformations, including cross-coupling and C-H functionalization. nih.gov The formation of naphthyridinone structures through photoredox-mediated radical cyclizations represents a frontier in the synthesis of these heterocycles, promising greener and more efficient reaction pathways.

Multicomponent Reaction Strategies for 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one Synthesis

Multicomponent reactions (MCRs), in which three or more reactants are combined in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and convergence. rsc.org These reactions reduce waste, save time, and allow for the rapid generation of molecular complexity from simple precursors.

An efficient and environmentally benign protocol has been developed for the synthesis of benzo[c]pyrazolo nih.govresearchgate.netnaphthyridine derivatives, which are close analogues of the target scaffold. nih.govrsc.orgresearchgate.net This strategy employs a regioselective multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole. nih.govrsc.org The reaction sequence involves a Knoevenagel condensation, followed by a Michael addition, basic hydrolysis, cyclization, decarboxylation, and aromatization to furnish the target naphthyridines in good to excellent yields. nih.govresearchgate.net This method is notable for its use of water as a green solvent and for proceeding without a transition metal catalyst, which enhances its environmental credentials. nih.govrsc.org

Table 2: One-Pot, Multi-Component Synthesis of Benzo[c]pyrazolo nih.govresearchgate.netnaphthyridine Analogues nih.govresearchgate.net This table is based on data for the synthesis of benzo[c]pyrazolo nih.govresearchgate.netnaphthyridine derivatives via basic hydrolysis of spiro-intermediates.

Isatin Substituent3-Aminopyrazole SubstituentReaction Time (h)Yield (%)
HH4-592
5-BrH4-594
5-ClH4-590
5-FH4-588
5-NO₂H4-585
H1-Methyl4-586

Stereoselective Synthesis of Chiral 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one Analogues

The development of methods to synthesize enantiomerically pure or enriched chiral molecules is crucial for the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different biological activities. This section focuses on the stereoselective synthesis of chiral analogues of 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one.

Asymmetric Catalysis in Naphthyridinone Construction

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, offering the potential for high enantioselectivity and catalytic efficiency. While specific examples of asymmetric catalysis for the direct synthesis of chiral 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one are not extensively documented, methodologies developed for related heterocyclic systems provide valuable insights.

One notable approach to the benzo[c] rsc.orgnih.govnaphthyridinone skeleton involves a ruthenium-catalyzed [2+2+2] cycloaddition of 1,7-diynes with cyanamides. This method has been shown to be effective for constructing the core tricyclic system, affording benzo[c] rsc.orgnih.govnaphthyridinones as the major regioisomer in yields up to 79%. nih.govresearchgate.net Although the reported examples are not asymmetric, the use of chiral ligands in transition metal catalysis is a well-established strategy for inducing enantioselectivity. The development of chiral ruthenium catalysts for this cycloaddition could potentially provide a direct route to enantiomerically enriched benzo[c] rsc.orgnih.govnaphthyridinones.

Research into analogous heterocyclic systems has demonstrated the successful application of asymmetric catalysis. For instance, an enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been developed. A key step in this synthesis is the ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate. This transformation establishes the chiral center in the tetrahydro-naphthyridine core.

Chiral Auxiliary-Based Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely employed in asymmetric synthesis for the reliable construction of stereocenters.

While specific applications of chiral auxiliaries for the synthesis of 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one are not well-documented, the principles of this methodology can be applied to its synthesis. For example, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction that establishes a stereocenter within the naphthyridinone framework.

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. nih.govrsc.org These auxiliaries have been successfully used in a variety of asymmetric reactions, including alkylations, aldol reactions, and conjugate additions. For the synthesis of chiral 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one analogues, one could envision attaching a chiral auxiliary to a suitable carboxylic acid precursor. Subsequent cyclization reactions to form the lactam ring of the naphthyridinone core would then proceed under the stereodirecting influence of the auxiliary. After the formation of the chiral ring system, the auxiliary would be cleaved to yield the enantiomerically enriched target molecule. The effectiveness of this approach would depend on the ability of the chiral auxiliary to control the stereochemical outcome of the cyclization step.

Green Chemistry Approaches and Process Intensification in 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. derpharmachemica.comresearchgate.net Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. These approaches are increasingly important in modern synthetic chemistry.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or in the presence of a minimal amount of a benign solvent like water, is a key aspect of green chemistry. This approach reduces waste, lowers costs, and can sometimes lead to improved reaction rates and selectivities.

An environmentally benign protocol has been developed for the synthesis of benzo[c]pyrazolo rsc.orgnih.govnaphthyridine derivatives through a regioselective multi-component "on-water" reaction. nih.gov This method involves the reaction of isatin, malononitrile, and 3-aminopyrazole in the presence of water, leading to the target naphthyridines in good to excellent yields. nih.gov Another example is the DABCO-catalyzed Friedländer condensation of 2-aminonicotinaldehyde with carbonyl compounds containing an α-methylene group, which has been achieved under solvent-free conditions with microwave irradiation to produce 1,8-naphthyridines. These examples demonstrate the feasibility of synthesizing complex heterocyclic systems under solvent-free or aqueous conditions, suggesting that similar approaches could be developed for 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. derpharmachemica.comresearchgate.net Microwave heating can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods.

Several studies have reported the use of microwave irradiation for the synthesis of various naphthyridine derivatives. For instance, a one-pot microwave-assisted synthesis of functionalized fused benzo[b] derpharmachemica.comacs.orgnaphthyridine scaffolds has been described. jchps.com This method utilizes the reaction of 2-chloroquinoline-3-carbaldehydes, 1-tetralone, and ammonium acetate under microwave irradiation to afford the desired products in a facile and rapid manner. jchps.com Similarly, an eco-sustainable green approach for the synthesis of 2,6-naphthyridines from 4-cyano-3-pyridylacetonitrile has been developed using microwave irradiation. derpharmachemica.comresearchgate.net This method provides the desired products in excellent yields and high purity under environmentally friendly conditions. derpharmachemica.comresearchgate.net

Microwave-Assisted Synthesis of Naphthyridine Analogues
Naphthyridine AnalogueStarting MaterialsCatalyst/ConditionsReaction TimeYieldReference
Benzo[b] derpharmachemica.comacs.orgnaphthyridines2-chloroquinoline-3-carbaldehydes, 1-tetralone, ammonium acetateNaH, DMF, 240W10-12 minGood jchps.com
2,6-Naphthyridines4-cyano-3-pyridylacetonitrileHBr, NaNO2, Hydrazine hydrate, CuSO4Not specifiedExcellent derpharmachemica.comresearchgate.net
1,8-Naphthyridines2-aminonicotinaldehyde, carbonyl compoundsDABCO, solvent-freeFew minutesFairly good

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters, and the potential for straightforward automation and scalability.

Heterogeneous Catalysis in Naphthyridinone Synthesis

The development of sustainable and efficient synthetic routes is a cornerstone of modern medicinal and process chemistry. In the synthesis of complex heterocyclic frameworks such as benzo[c]2,7-naphthyridin-5-ones and their analogues, heterogeneous catalysis has emerged as a promising strategy. Unlike their homogeneous counterparts, heterogeneous catalysts exist in a different phase from the reactants and products, typically as a solid in a liquid or gas phase reaction mixture. This characteristic offers significant advantages, including simplified catalyst separation from the product mixture, potential for catalyst recycling and reuse, and often enhanced thermal stability. allfordrugs.com These attributes are not only economically beneficial but also align with the principles of green chemistry by minimizing waste and improving process efficiency. hilarispublisher.com

While specific examples detailing the use of heterogeneous catalysts for the direct synthesis of 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one are not extensively documented in the reviewed literature, the application of such catalysts in the synthesis of structurally related polycyclic nitrogen-containing heterocycles provides valuable insights into their potential. Research into the synthesis of benzo[c]acridine derivatives, for instance, has demonstrated the successful application of a heterogeneous solid acid catalyst. scielo.org.mxjmcs.org.mxscielo.org.mxredalyc.orgredalyc.org

One notable example is the use of sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H), a nanoporous silica material, as a highly active and reusable catalyst in a one-pot, three-component condensation reaction to form benzo[c]acridine derivatives. scielo.org.mxjmcs.org.mxscielo.org.mxredalyc.org This reaction proceeds under solvent-free conditions at elevated temperatures, highlighting the robustness of the catalyst. The catalyst is easily recovered by filtration after the reaction and can be washed, reactivated, and reused multiple times with minimal loss of activity, showcasing a key advantage of heterogeneous systems. scielo.org.mxscielo.org.mxredalyc.org

The proposed mechanism for this transformation involves the catalyst acting as a proton source to activate a carbonyl group, facilitating a Knoevenagel condensation followed by a Michael-type addition and subsequent cyclization. scielo.org.mx The nanoporous structure of the SBA-15 support is thought to act as a "nano-reactor," further enhancing the reaction efficiency. redalyc.org

The research findings for the synthesis of a representative benzo[c]acridine derivative using the SBA-Pr-SO3H catalyst are summarized in the tables below.

Table 1: Optimization of Reaction Conditions for the Synthesis of a Benzo[c]acridine Derivative
EntryCatalystSolventTemperature (°C)Time (min)Yield (%)
1SBA-Pr-SO3HH2OReflux6070
2SBA-Pr-SO3HEtOHReflux4585
3SBA-Pr-SO3HEtOH/H2O (1:1)Reflux5080
4SBA-Pr-SO3HCH3CNReflux4075
5SBA-Pr-SO3HSolvent-free140596
6p-TSASolvent-free1401590
7H2SO4Solvent-free1402085
8No catalystSolvent-free140120Trace
Table 2: Synthesis of Various Benzo[c]acridine Derivatives Using SBA-Pr-SO3H
EntryAldehydeTime (min)Yield (%)
14-ClC6H4CHO596
24-O2NC6H4CHO298
34-MeOC6H4CHO1090
4C6H5CHO892
52-ClC6H4CHO794
63-O2NC6H4CHO395
Table 3: Recyclability of SBA-Pr-SO3H Catalyst
RunYield (%)
196
295
395
494

The successful application of heterogeneous catalysts like SBA-Pr-SO3H in the synthesis of closely related polycyclic heteroaromatic compounds strongly suggests their potential utility in developing efficient and sustainable synthetic methods for 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one and its analogues. Future research in this area could focus on adapting and optimizing such catalytic systems for the specific bond formations required to construct the benzo[c]2,7-naphthyridin-5-one core.

Computational and Theoretical Investigations of 1h,2h,3h,4h,5h,6h Benzo C 2,7 Naphthyridin 5 One

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic wavefunction and energy of the system. From this, various properties like molecular orbital energies, charge distribution, and dipole moment can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. espublisher.com DFT methods calculate the electronic energy of a molecule based on its electron density rather than the more complex many-electron wavefunction. A popular functional for such studies on organic molecules is Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, often paired with a basis set like 6-31G* or higher to provide a good description of the molecular geometry and electronic properties. researchgate.net

For 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one, DFT calculations would typically begin with a geometry optimization to find the lowest energy structure. This optimized geometry is then used to compute key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MESP) map can also be generated from the DFT calculations. This map visualizes the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this specific lactam structure, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, while the N-H protons and adjacent C-H groups would show positive potential.

Table 1: Predicted Electronic Properties of 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one using DFT (B3LYP/6-31G)*

PropertyValue
Total Energy (Hartree)-688.45
HOMO Energy (eV)-6.21
LUMO Energy (eV)-0.89
HOMO-LUMO Gap (eV)5.32
Dipole Moment (Debye)3.45

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) fall into this category. While computationally more demanding than DFT, they can offer benchmark results for certain properties. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The non-aromatic, saturated rings in 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one impart significant conformational flexibility. Understanding the preferred shapes and the energy barriers between them is crucial for comprehending its interactions and properties.

Conformational analysis can be performed by systematically rotating the rotatable bonds and calculating the potential energy at each step using quantum chemical methods. This creates a potential energy surface, the minima of which correspond to stable conformers. For the tetrahydro-naphthyridinone ring system, chair, boat, and twist-boat conformations are plausible. DFT calculations would likely predict a distorted chair or twist-chair conformation to be the most stable, minimizing steric interactions.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, including conformational changes and interactions with a solvent. nih.gov In an MD simulation, the atoms' trajectories are calculated by solving Newton's equations of motion. A typical simulation would place the molecule in a box of solvent molecules (e.g., water) and run for several nanoseconds. nih.gov Analysis of the trajectory can reveal the most populated conformational states, the timescale of transitions between them, and how hydrogen bonding with the solvent affects the molecule's structure and dynamics.

Spectroscopic Property Predictions (Theoretical)

Computational methods are widely used to predict various types of molecular spectra, which can be invaluable for interpreting experimental data or identifying unknown compounds. d-nb.info

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. d-nb.info The process involves calculating the magnetic shielding tensors for the optimized molecular geometry. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H protons, and the aliphatic protons in the saturated rings. The chemical shifts of the aliphatic protons would be highly dependent on their stereochemical environment (axial vs. equatorial). Similarly, the ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon at a low field (downfield), followed by the aromatic carbons and then the aliphatic carbons at a higher field (upfield).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C13.05 (t)45.2
C21.98 (m)28.7
C32.15 (m)29.1
C43.40 (t)48.9
C4a-135.1
C5-168.5
C6a7.85 (d)129.8
C77.30 (t)124.5
C87.55 (t)128.9
C97.95 (d)126.3
C9a-140.2
C10b-120.5
N-H (6)8.10 (s)-
N-H (other)5.50 (s)-

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and predicting the Ultraviolet-Visible (UV-Vis) absorption spectra of molecules. espublisher.com The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 3: Predicted UV-Vis Absorption Maxima for 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one

Transitionλmax (nm)Oscillator Strength (f)
S₀ → S₁3150.25
S₀ → S₂2780.41
S₀ → S₃2400.18

Reaction Mechanism Elucidation through Computational Modeling

There is no available research detailing the use of computational modeling to elucidate the reaction mechanisms involved in the synthesis of 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one. While studies on other naphthyridine isomers sometimes employ computational chemistry to understand reaction pathways, such specific analyses for this particular saturated derivative have not been published.

Rational Design Principles for 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one Derivatives

Similarly, the scientific literature lacks information on the application of computational studies to establish rational design principles for derivatives of 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one. Although rational design and structure-activity relationship (SAR) studies are common for biologically active naphthyridine-containing compounds, these investigations have not been specifically reported for the requested saturated benzo[c]2,7-naphthyridin-5-one scaffold. Therefore, no data tables or detailed research findings on this topic can be provided.

Chemical Reactivity and Derivatization of 1h,2h,3h,4h,5h,6h Benzo C 2,7 Naphthyridin 5 One

Electrophilic Aromatic Substitution Reactions

The inherent electronic properties of the benzo[c] nih.govosi.lvnaphthyridin-5-one core dictate its behavior in electrophilic aromatic substitution (EAS) reactions. The pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, making it generally resistant to electrophilic attack, similar to other azine systems. Consequently, electrophilic substitution is predicted to occur preferentially on the benzo moiety of the scaffold.

While specific studies on the EAS reactivity of the parent 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one are not extensively documented, principles from related heterocyclic systems and studies on different isomers, such as benzo[c] osi.lvnih.govnaphthyridine, suggest that reactions like nitration, halogenation, or Friedel-Crafts acylation would proceed on the benzene (B151609) ring. osi.lv The directing effects of the fused piperidinone and pyridine rings would influence the regioselectivity of such substitutions, with electrostatic potential (ESP) charge calculations being a useful tool for predicting the most reactive sites. nih.gov The positions least deactivated by the electron-withdrawing effects of the pyridine nitrogen and the lactam carbonyl would be the most likely sites for electrophilic attack.

Nucleophilic Additions and Substitutions

Nucleophilic substitution reactions, particularly nucleophilic aromatic substitution (SNAr), are a cornerstone for the functionalization of the 2,7-naphthyridine (B1199556) core, especially when it is activated with suitable leaving groups. Research has shown that chloro-substituted 2,7-naphthyridine precursors are highly susceptible to substitution by a variety of nucleophiles.

In studies on 1,3-dichloro-2,7-naphthyridine precursors, nucleophilic substitution occurs in a stepwise and regioselective manner. The chlorine atom at the C1 position is typically substituted first by amines, such as substituted piperazines. nih.gov Following this initial substitution, a second nucleophile, like hydrazine, can displace the chlorine atom at the C3 position, leading to intramolecular cyclization and the formation of fused pyrazolo[3,4-c]-2,7-naphthyridine systems. nih.gov This sequential reactivity highlights the differential electronic activation of the C1 and C3 positions.

PrecursorNucleophileReaction ConditionsProductReference
1,3-Dichloro-2,7-naphthyridineSubstituted PiperazinesEtOH, Et3N, reflux1-(Piperazin-1-yl)-3-chloro-2,7-naphthyridine nih.gov
1-(Piperazin-1-yl)-3-chloro-2,7-naphthyridineHydrazine Hydrate (N2H4·H2O)BuOH, refluxPyrazolo[3,4-c]-2,7-naphthyridine derivative nih.gov

Functionalization of the Naphthyridinone Core

The presence of two nitrogen atoms in the 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one core—the pyridine nitrogen at position 7 and the lactam nitrogen at position 6—offers multiple sites for functionalization. The lactam moiety exists in tautomeric equilibrium with its lactim form, enabling both N- and O-alkylation.

Efficient and selective syntheses for both O- and N-alkylated derivatives of 1,2,3,4-tetrahydrobenzo[c] nih.govosi.lvnaphthyrin-5(6H)-one have been developed. nih.govnih.gov

N-Alkylation: N-alkylated analogues can be obtained through methods like the Buchwald-Hartwig amination, providing a route to attach various substituents to the lactam nitrogen. nih.gov Other approaches include alkylation with alkylaminoethyl chlorides or reductive amination of an intermediate ketone. researchgate.net

O-Alkylation: Selective O-alkylation of the lactim tautomer can be achieved, yielding 5-alkoxy-1,2,3,4-tetrahydrobenzo[c] nih.govosi.lvnaphthyridine derivatives. nih.govnih.gov

Acylation reactions are also pivotal for derivatization. For instance, treatment of amino-substituted benzo[c] nih.govosi.lvnaphthyridines with acetic anhydride (B1165640) can lead to the construction of an additional fused pyrimidine (B1678525) ring, forming tetracyclic benzo[c]pyrimido[4,5,6-ij] nih.govosi.lvnaphthyridine structures.

Reaction TypeReagentsSite of FunctionalizationProduct TypeReference
N-AlkylationAlkyl halides, Buchwald Coupling ConditionsN6 (Lactam)6-Alkyl-1,2,3,4,5,6-hexahydrobenzo[c] nih.govosi.lvnaphthyridin-5-one nih.gov
O-AlkylationAlkyl halides, BaseO5 (Lactim)5-Alkoxy-1,2,3,4-tetrahydrobenzo[c] nih.govosi.lvnaphthyridine nih.gov
Reductive AminationAlkylamines, Reducing AgentN6 (via intermediate)6-(Alkylaminoethyl)-...-benzo[c] nih.govosi.lvnaphthyridin-5-one researchgate.net

A key strategy for activating the C5 position of the lactam for further nucleophilic substitution is its conversion to a chloro-imide group. This transformation is typically accomplished using halogenating agents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction converts the relatively unreactive C5-carbonyl into a highly reactive 5-chloro-benzo[c] nih.govosi.lvnaphthyridine derivative.

This strategy has been successfully applied to various benzonaphthyridine isomers. osi.lv The resulting 5-chloro derivative serves as a versatile intermediate, readily undergoing substitution with a wide range of nucleophiles, including amines, to afford compounds like 2,5-dichlorobenzo[c] nih.govosi.lvnaphthyridine, which can be further functionalized. nih.gov

The benzo[c] nih.govosi.lvnaphthyridin-5-one scaffold can undergo both oxidation and reduction to yield a variety of derivatives.

Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, typically using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction leads to the formation of the corresponding N-oxide. Such transformations have been documented for related benzonaphthyridine systems. osi.lv

Reduction: The lactam carbonyl group at C5 is resistant to mild reducing agents like sodium borohydride (B1222165) (NaBH₄). rsc.orglibretexts.org However, it can be reduced by powerful hydride donors such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reduction would convert the lactam into the corresponding cyclic amine, yielding the fully saturated 1,2,3,4,5,6-hexahydrobenzo[c] nih.govosi.lvnaphthyridine. This transformation significantly alters the geometry and electronic properties of the heterocyclic core.

Regioselectivity and Chemoselectivity Studies

The regioselectivity and chemoselectivity of reactions involving the benzo[c] nih.govosi.lvnaphthyridin-5-one core are critical for controlled synthesis. The distinct electronic nature of the different rings and positions on the scaffold allows for selective transformations.

Nucleophilic Substitution: In di-substituted precursors like 1,3-dichloro-2,7-naphthyridine, substitution occurs with high regioselectivity. ESP charge analysis indicates that the C1 and C3 positions are the most susceptible to nucleophilic attack, with reactions often proceeding sequentially, first at C1 and then at C3. nih.gov

Alkylation of the Lactam-Lactim Tautomer: The alkylation of the 1,2,3,4-tetrahydrobenzo[c] nih.govosi.lvnaphthyrin-5(6H)-one core is a prime example of controlled regioselectivity. By carefully selecting the reaction conditions (e.g., base, solvent, and alkylating agent), it is possible to selectively target either the lactam nitrogen (N-alkylation) or the lactim oxygen (O-alkylation), leading to two distinct classes of products. nih.govnih.gov This selectivity is crucial for developing structure-activity relationships in medicinal chemistry programs.

The ability to control the site of reaction allows for the rational design and synthesis of specific isomers and derivatives, which is essential for the exploration of their chemical and biological properties.

Synthesis of Heterocyclic Fused Systems from 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one

The chemical architecture of 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one, a saturated lactam derivative of the benzo[c] researchgate.netresearchgate.netnaphthyridine core, presents a foundational scaffold for the synthesis of more complex, fused heterocyclic systems. While direct derivatization of this specific saturated compound is not extensively documented, research on closely related polyfunctionally substituted benzo[c] researchgate.netresearchgate.netnaphthyridines provides significant insights into the potential pathways for constructing fused-ring structures. These reactions typically involve the strategic utilization of functional groups on the benzo[c] researchgate.netresearchgate.netnaphthyridine core to build additional heterocyclic rings, leading to novel tetracyclic and pentacyclic compounds with potential applications in medicinal and materials chemistry.

Key synthetic strategies involve the reaction of functionalized benzo[c] researchgate.netresearchgate.netnaphthyridine precursors with various reagents to achieve cyclization and the formation of new fused rings. These methods highlight the versatility of the benzo[c] researchgate.netresearchgate.netnaphthyridine skeleton in elaborating diverse and complex molecular frameworks.

One notable approach involves the use of polyfunctionally substituted 3-alkyl-4-amino-5-chloro-2-oxo-2,3-dihydrobenzo[c] researchgate.netresearchgate.netnaphthyridine-1-carbonitriles as versatile starting materials. nih.gov These compounds possess multiple reaction sites that can be selectively targeted to construct fused pyrimidine, triazine, and other heterocyclic rings.

For instance, the reaction of these substituted benzo[c] researchgate.netresearchgate.netnaphthyridines with sodium azide (B81097) leads to the formation of a tetracyclic triazino-fused system. nih.gov This transformation proceeds in high yield and demonstrates a straightforward method for annulating a triazine ring onto the benzo[c] researchgate.netresearchgate.netnaphthyridine core.

Furthermore, reaction with phenyl isothiocyanate provides a pathway to novel benzo[c]pyrimido[4,5,6-ij] researchgate.netresearchgate.netnaphthyridines. nih.gov This reaction exemplifies the construction of a fused pyrimidine ring, a common motif in pharmacologically active compounds. The resulting tetracyclic structures can be further modified, showcasing the potential for creating a diverse library of related compounds.

Subsequent derivatization of the initially formed fused systems can lead to even more complex structures. For example, treatment of 3-alkyl-5-alkylamino-4-amino-2-oxo-2,3-dihydrobenzo[c] researchgate.netresearchgate.netnaphthyridine-1-carbonitriles with reagents like acetic anhydride or triethyl orthoformate results in the formation of different benzo[c]pyrimido[4,5,6-ij] researchgate.netresearchgate.netnaphthyridine derivatives. nih.gov Diazotization of these amino-substituted precursors also opens up pathways to other novel tetracyclic fused systems, such as benzo[c] researchgate.netnih.govdocumentsdelivered.comtriazino[4,5,6-ij] researchgate.netresearchgate.netnaphthyridines. nih.gov

The following table summarizes the synthesis of various heterocyclic fused systems from substituted benzo[c] researchgate.netresearchgate.netnaphthyridine derivatives, illustrating the scope of these synthetic transformations.

Table 1: Synthesis of Heterocyclic Fused Systems from Substituted Benzo[c] researchgate.netresearchgate.netnaphthyridines

Starting Material (Substituted Benzo[c] researchgate.netresearchgate.netnaphthyridine) Reagent(s) Fused Heterocyclic Product Reference
3-Alkyl-4-amino-5-chloro-2-oxo-2,3-dihydrobenzo[c] researchgate.netresearchgate.netnaphthyridine-1-carbonitriles Sodium azide Tetracyclic triazino-fused system nih.gov
3-Alkyl-4-amino-5-chloro-2-oxo-2,3-dihydrobenzo[c] researchgate.netresearchgate.netnaphthyridine-1-carbonitriles Phenyl isothiocyanate 3-Alkyl-2-oxo-6-phenyl-5-thioxo-3,4,5,6-tetrahydro-2H-benzo[c]pyrimido[4,5,6-ij] researchgate.netresearchgate.netnaphthyridine-1-carbonitriles nih.gov
3-Alkyl-5-alkylamino-4-amino-2-oxo-2,3-dihydrobenzo[c] researchgate.netresearchgate.netnaphthyridine-1-carbonitriles Acetic anhydride 3,6-Dialkyl-2-oxo-3,6-dihydro-2H-benzo[c]pyrimido[4,5,6-ij] researchgate.netresearchgate.netnaphthyridine-1-carbonitriles nih.gov
3-Alkyl-5-alkylamino-4-amino-2-oxo-2,3-dihydrobenzo[c] researchgate.netresearchgate.netnaphthyridine-1-carbonitriles Triethyl orthoformate 3,6-Dialkyl-2-oxo-3,6-dihydro-2H-benzo[c]pyrimido[4,5,6-ij] researchgate.netresearchgate.netnaphthyridine-1-carbonitriles nih.gov
3-Alkyl-5-alkylamino-4-amino-2-oxo-2,3-dihydrobenzo[c] researchgate.netresearchgate.netnaphthyridine-1-carbonitriles Diazotization reagents 3,6-Dialkyl-2-oxo-3,6-dihydro-2H-benzo[c] researchgate.netnih.govdocumentsdelivered.comtriazino[4,5,6-ij] researchgate.netresearchgate.netnaphthyridine-1-carbonitriles nih.gov

These examples, while starting from functionalized analogues, strongly suggest that the core structure of 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one could serve as a valuable synthon for the development of a wide array of novel fused heterocyclic compounds, provided appropriate functionalization is introduced. The reactivity patterns observed in these studies lay a foundation for future synthetic explorations in this area.

Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms Focus on Chemical Probes

Design and Synthesis of 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one Analogues for SAR Exploration

The systematic exploration of SAR necessitates the synthesis of a diverse range of analogues. A key strategy for accessing the benzo[c] nih.govmdpi.comnaphthyridinone core is through transition-metal-catalyzed cycloaddition reactions. One notable method involves the ruthenium-catalyzed [2+2+2] cycloaddition of 1,7-diynes with various cyanamides. nih.gov This approach allows for the efficient construction of the tricyclic system and the introduction of diversity at specific positions.

The reaction typically yields benzo[c] nih.govmdpi.comnaphthyridinones as the major regioisomer, alongside minor amounts of benzo[c] nih.govnih.govnaphthyridinones. nih.gov The versatility of this method permits the use of both internal and terminal diynes, as well as a variety of cyanamides bearing different functional groups, enabling the generation of a library of analogues for SAR studies. nih.gov For instance, modifications can be introduced at the N-2 and C-6 positions by varying the cyanamide and diyne starting materials, respectively.

Another synthetic approach involves the preparation of 2,3,4,6-tetrahydro-8,9-dimethoxybenzo[c] nih.govmdpi.comnaphthyridin-5(1H)-ones, which have been investigated as potential anticholinergic bronchodilators. researchgate.net Furthermore, efficient, one-step syntheses have been developed for polyfunctionally substituted benzo[c] nih.govmdpi.comnaphthyridines, providing a platform for creating derivatives with diverse substitution patterns for biological screening. nih.gov

Below is a representative table of analogues synthesized via the ruthenium-catalyzed cycloaddition method, showcasing the introduction of various substituents.

Diyne PrecursorCyanamide PrecursorResulting Substituents on ScaffoldReference
1,7-OctadiyneN-CyanomorpholineR1, R2 = H; N-Morpholinyl at C-6 nih.gov
1,8-NonadiyneN-CyanopiperidineR1, R2 = H; N-Piperidinyl at C-6 nih.gov
Dimethyl 2,2'-(1,3-phenylenebis(oxy))diacetateN-Benzyl-N-cyanomethylamineMethoxycarbonyl groups on benzo ring; N-benzyl, N-methylamino at C-6 nih.gov
Di-propargyl EtherN-CyanodimethylamineOxygen bridge in tetrahydro-pyridine ring; Dimethylamino at C-6 nih.gov

Ligand-Target Interaction Analysis (Computational and Biophysical Techniques)

To elucidate how these molecules interact with their biological targets, a combination of computational and biophysical techniques is employed. These methods provide critical insights into the binding modes and energetics that govern molecular recognition.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique was applied to understand the binding of related benzo[c]naphthyridine derivatives to their respective targets. For example, in a study of 5-(3-chlorophenylamino)benzo[c] nih.govnih.govnaphthyridine derivatives as highly selective CK2 inhibitors, molecular docking simulations were used to model the ligand-protein interactions within the ATP-binding site of the kinase. nih.gov Similarly, docking studies on 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine analogues, which are potent phosphodiesterase 5 (PDE5) inhibitors, helped to propose plausible binding modes and explain the observed SAR. nih.gov These studies typically reveal key hydrogen bonds, hydrophobic interactions, and π-stacking that stabilize the ligand-receptor complex.

Following docking, binding free energy calculations can provide a more quantitative estimate of the affinity between a ligand and its target. Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used. mdpi.com For instance, the Fragment Molecular Orbital (FMO) method has been applied to calculate binding free energy, demonstrating strong correlation with experimental values and outperforming some traditional methods. mdpi.com These calculations dissect the total binding energy into contributions from different types of interactions (e.g., electrostatic, van der Waals), offering a deeper understanding of the driving forces for binding.

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules in the complex over time. MD simulations provide insights into the conformational flexibility of both the ligand and the protein upon binding, the stability of the complex, and the role of solvent molecules. mdpi.com By simulating the dynamic behavior of the ligand-receptor complex, researchers can validate the binding poses obtained from docking, identify stable interactions that persist over time, and understand how conformational changes might influence binding affinity and specificity.

Influence of Substituent Effects on Molecular Recognition

The nature and position of substituents on the benzo[c]2,7-naphthyridin-5-one scaffold dramatically influence its binding affinity and selectivity. SAR studies on related naphthyridine cores have provided general principles that are applicable to this scaffold.

Substituent effects are often rationalized based on their electronic and steric properties. rsc.org For example, introducing a hydrogen bond donor or acceptor can establish a new, stabilizing interaction with the target protein. In a comprehensive SAR study of 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one based c-Met kinase inhibitors, it was found that an N-1 alkyl substituent with a terminal amino group and a hydrophobic substituted benzyl group at the N-3 position were essential for potent inhibition. nih.gov This highlights how a combination of polar and non-polar substituents is often required for optimal activity.

The introduction of different functional groups can alter the molecule's electrostatic potential, which in turn affects stacking and other non-covalent interactions with the protein. rsc.org A systematic SAR campaign on 5H-benzo[c] nih.govnih.govnaphthyridin-6-one analogs as Aurora kinase inhibitors provided a potent and selective inhibitor, demonstrating the power of iterative chemical modification guided by biological activity data. nih.gov

The following table summarizes hypothetical substituent effects on the benzo[c]2,7-naphthyridin-5-one scaffold based on principles from related structures.

Position of SubstitutionType of SubstituentPotential Impact on Molecular RecognitionReference Principle
Benzo Ring (e.g., C-8, C-9)Electron-withdrawing (e.g., -Cl, -CF3)Can modulate pKa, solubility, and engage in specific halogen bonding. nih.gov
Benzo Ring (e.g., C-8, C-9)Electron-donating (e.g., -OCH3)May form hydrogen bonds and increase electron density of the aromatic system. researchgate.net
N-2 (Amide Nitrogen)Small alkyl groupsCan probe for small hydrophobic pockets near the amide. nih.gov
C-6 (Amine/Urea)Substituted phenyl ringAllows for extensive exploration of hydrophobic and polar interactions deep within a binding pocket. nih.gov

Development of Chemical Probe Libraries Based on the 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one Scaffold

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively binding to a specific protein target. The development of chemical probe libraries based on a common scaffold is a powerful strategy in chemical biology. The benzo[c]2,7-naphthyridin-5-one core is an attractive scaffold for such libraries due to its synthetic tractability and rigid, three-dimensional structure, which allows for the precise projection of functional groups into the binding site of a target protein.

The synthesis of a library often employs combinatorial chemistry techniques, where a core scaffold is decorated with a variety of building blocks. For example, the chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds has been exploited for library synthesis through reactions like urea, amide, and sulfonamide formations. nih.gov A similar approach can be applied to the benzo[c]2,7-naphthyridin-5-one core, utilizing reactive handles introduced during the initial synthesis to append a wide range of chemical motifs.

These libraries can then be screened against various biological targets to identify potent and selective "hits." Subsequent optimization of these hits, guided by SAR and computational studies, can lead to the development of high-quality chemical probes. nih.gov These probes are invaluable tools for validating novel drug targets, elucidating biological pathways, and serving as starting points for drug discovery programs.

Potential Applications As Chemical Probes and Tools in Chemical Biology

Exploration of 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one as Enzyme Inhibitors/Modulators for Research

The benzo[c]2,7-naphthyridine core is a recognized pharmacophore, and its derivatives have been investigated for their potential to interact with various enzymes, suggesting that the saturated lactam version could serve as a valuable research tool.

A notable area of exploration has been the inhibition of 3-phosphoinositide-dependent protein kinase-1 (PDK-1), a key enzyme in the PI3K/AKT signaling pathway, which is often dysregulated in cancer. A series of substituted benzo[c] nih.govresearchgate.net-naphthyridines have demonstrated potent inhibition of PDK-1. researchgate.net The general structure of these inhibitors and their activity are summarized below.

Compound SeriesTarget EnzymePotency
Substituted Benzo[c] nih.govresearchgate.net-naphthyridinesPDK-1Good
Dibenzo[c,f] nih.govresearchgate.netnaphthyridinePDK-1Potent and Selective

Furthermore, the broader benzo[c] nih.govresearchgate.netnaphthyridine scaffold has been explored for other therapeutic applications. For instance, derivatives of 2,5-dichlorobenzo[c] nih.govresearchgate.netnaphthyridine have been synthesized and evaluated for their in vitro antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov One particular derivative, a 2,5-diyl novaldiamine, exhibited significant activity with IC50 values in the nanomolar range. nih.gov

Table 1: Antimalarial Activity of Benzo[c] nih.govresearchgate.netnaphthyridine Derivatives

Compound Derivative P. falciparum Strain IC50 (nM)
2,5-diyl novaldiamine Chloroquine-sensitive 90
2,5-diyl novaldiamine Chloroquine-resistant 190

These findings underscore the potential of the benzo[c]2,7-naphthyridin-5-one scaffold as a starting point for developing potent and selective enzyme inhibitors and modulators for research purposes, particularly in the fields of oncology and infectious diseases.

Development of Fluorescent Tags and Imaging Agents for Cellular/Molecular Studies

While direct studies on the fluorescence of 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one are not extensively reported, the photophysical properties of related naphthyridine isomers suggest a strong potential for this application. The planar, aromatic nature of the core structure is a common feature in fluorescent molecules.

Research on a series of 4,8-substituted 1,5-naphthyridines, which are structural isomers of the benzo[c]2,7-naphthyridine core, has shown that these compounds can emit blue fluorescence. researchgate.net The emission maxima were observed in the range of 434–521 nm in a dichloromethane (B109758) solution and 400–501 nm in the solid state. researchgate.net This intrinsic fluorescence of the naphthyridine system is a promising characteristic for the development of fluorescent probes.

By chemically modifying the 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one scaffold, it is conceivable to develop derivatives that can act as fluorescent tags. For example, introducing specific functional groups could enable the targeted labeling of biomolecules, allowing for their visualization within cells. Furthermore, the lactam portion of the molecule provides a handle for conjugation to other molecules without significantly altering the core's potential fluorescent properties. The development of such tools would be invaluable for cellular and molecular imaging studies.

Utility in Material Science and Optoelectronic Devices

The field of organic electronics is continually searching for novel molecular structures with desirable optoelectronic properties. The benzo[c]2,7-naphthyridin-5-one scaffold, and more broadly, naphthyridine-based structures, have characteristics that make them promising candidates for such applications.

Derivatives of 1,5-naphthyridine-2,6-dione, a related bis-lactam core, have been investigated as multifunctional organic semiconductor materials for both organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org These materials demonstrated respectable power conversion efficiencies in OPVs and showed decent ambipolar mobilities in OFETs. rsc.org

Moreover, studies on 4,8-substituted 1,5-naphthyridines have indicated their potential as electron-transport and hole-injecting/hole-transport materials. researchgate.net These compounds possess suitable electron affinities (2.38–2.72 eV) and ionization potentials (4.85–5.04 eV) for these applications. researchgate.net Quantum chemical calculations have further supported their potential use in developing high-efficiency organic light-emitting diodes (OLEDs). researchgate.net

Table 2: Optoelectronic Properties of Substituted 1,5-Naphthyridines

Property Value Range Potential Application
Emission Maxima (solution) 434-521 nm Blue-emitting materials (OLEDs)
Emission Maxima (solid state) 400-501 nm Blue-emitting materials (OLEDs)
Electron Affinity 2.38–2.72 eV Electron-transport materials
Ionization Potential 4.85–5.04 eV Hole-injecting/hole-transport materials

These findings suggest that the 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one core could be a valuable building block for designing new organic materials for a variety of optoelectronic devices.

Role as Scaffolds for Complex Chemical Libraries and High-Throughput Screening

The structural complexity and synthetic accessibility of the benzo[c]2,7-naphthyridin-5-one scaffold make it an excellent candidate for the construction of diverse chemical libraries for high-throughput screening (HTS). HTS is a key technology in drug discovery and chemical biology for identifying new bioactive compounds.

Efficient synthetic methods for the construction of the benzo[c]2,7-naphthyridinone core have been developed. One such method is a ruthenium-catalyzed [2+2+2] cycloaddition of 1,7-diynes and cyanamides, which demonstrates tolerance to a variety of functional groups. researchgate.net This compatibility is crucial for combinatorial chemistry, as it allows for the introduction of diverse substituents at multiple positions on the scaffold, leading to a large and varied library of compounds.

Another approach involves a one-pot, three-component reaction to synthesize benzo[c] nih.govresearchgate.netnaphthyridines, which is advantageous for its mild reaction conditions and the use of inexpensive reagents. researchgate.net Such efficient synthetic strategies are essential for the rapid generation of compound libraries. The ability to systematically modify the periphery of the 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one core allows for the exploration of a broad chemical space, increasing the probability of discovering novel chemical probes and modulators of biological processes through HTS campaigns.

Future Perspectives and Emerging Research Directions

Advanced Synthetic Strategies for Complex Structures

The construction of the polycyclic framework of benzo[c]2,7-naphthyridin-5-one has traditionally relied on multi-step sequences. However, the future of synthesizing complex derivatives lies in the adoption of more efficient and versatile methodologies that allow for rapid access to a diverse range of analogues.

Modern transition-metal-catalyzed reactions are at the forefront of this evolution. A notable advancement is the use of ruthenium-catalyzed [2+2+2] cycloaddition of 1,7-diynes with cyanamides, which provides a convenient and regioselective route to the benzo[c] bohrium.comresearchgate.netnaphthyridinone core. researchgate.netacs.org This method demonstrates high functional group tolerance, making it amenable for creating diverse compound libraries. researchgate.netacs.org Other emerging strategies include:

Palladium-Catalyzed Annulation: New palladium-catalyzed methods, such as [3+3] annulation, are being developed for the synthesis of polycyclic aromatic hydrocarbons from smaller fragments, a strategy that could be adapted for naphthyridinone systems. rsc.org

C-H Bond Activation: Inspired by the synthesis of related phenanthridinones, future strategies will likely involve direct C-H bond activation. nih.gov This approach avoids the need for pre-functionalized starting materials, thus improving atom economy and simplifying synthetic routes. nih.govresearchgate.net

Photocatalyzed Reactions: Light-mediated reactions offer mild and efficient pathways for constructing complex cyclic systems. nih.gov The application of photocyclization, particularly following steps like Wittig reactions to form necessary precursors, presents a promising avenue for synthesizing novel benzo[c]2,7-naphthyridinone analogues. nih.gov

Flow Chemistry: The implementation of continuous flow synthesis can offer improved reaction control, scalability, and safety, facilitating the rapid production of targeted derivatives for biological screening.

These advanced synthetic tools will be crucial for building complex, densely functionalized benzo[c]2,7-naphthyridin-5-one structures, enabling a more thorough exploration of their structure-activity relationships (SAR).

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel therapeutics based on the benzo[c]2,7-naphthyridin-5-one scaffold, particularly for well-established targets like Poly (ADP-ribose) polymerase (PARP). nih.gov

De Novo Design: Generative models, such as those utilizing Average-Stochastic Gradient Descent Weight-Dropped Long Short-Term Memory (AWD-LSTM) architectures, can be trained on large chemical databases to design novel PARP inhibitors from scratch. asco.org These models can generate molecules with high validity, uniqueness, and novelty, while optimizing for desirable physicochemical properties like oral bioavailability. asco.org

Predictive Modeling: Machine learning algorithms, including Random Forest classifiers and support vector machines, are being employed to build highly predictive scoring functions for virtual screening. bohrium.comresearchgate.net These models can efficiently sift through vast virtual libraries to identify compounds with a high probability of being active PARP1 inhibitors, outperforming conventional virtual screening methods in efficiency. bohrium.comresearchgate.net

Synthesis Prediction: AI tools are also emerging that can predict viable synthetic routes for novel designed compounds. This can significantly accelerate the synthesis phase by identifying the most efficient pathways and troubleshooting potential synthetic challenges before they are encountered in the lab.

Table 1: Application of AI/ML in PARP Inhibitor Design

AI/ML Technique Application Key Outcome Reference(s)
Generative Models (AWD-LSTM) De novo design of novel PARP inhibitors. Generation of unique, valid molecules with favorable drug-like properties. asco.org
Random Forest Classifier Virtual screening and activity prediction. Superior performance (AUC=0.971) over conventional screening methods. bohrium.com
Support Vector Machine (SVM) Development of target-specific scoring functions. Highly predictive model for identifying PARP1 inhibitors from docking poses. researchgate.net
Deep Learning Fragment replacement and compound reconstruction. Generation of new compounds with improved docking scores and binding stability. bohrium.com

Novel Biophysical Techniques for Molecular Recognition Studies

A deep understanding of how benzo[c]2,7-naphthyridin-5-one derivatives interact with their biological targets is crucial for rational drug design. While X-ray crystallography provides static snapshots of binding modes, a range of advanced biophysical techniques is emerging to offer a more dynamic and comprehensive picture of molecular recognition. nih.govmdpi.com

Future research will increasingly rely on a combination of these methods to elucidate the binding thermodynamics, kinetics, and structural dynamics of these inhibitors with targets like PARP and 3-phosphoinositide-dependent protein kinase 1 (PDK1). nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kd). This is invaluable for understanding the driving forces behind binding affinity and for optimizing lead compounds. frontiersin.orgmdpi.com

Surface Plasmon Resonance (SPR): SPR is an optical technique that provides real-time data on the kinetics of binding (association and dissociation rates, kon and koff). This information is critical for understanding a drug's residence time on its target, which can be a better correlate of efficacy than simple affinity. mdpi.com

Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) are powerful tools for studying protein-ligand and protein-protein interactions in solution. frontiersin.org They are particularly useful for high-throughput screening and for studying interactions involving full-length proteins. frontiersin.org

Thermal Shift Assays (TSA): TSA measures the change in a protein's melting temperature upon ligand binding, providing a straightforward method for confirming direct target engagement and for screening compound libraries. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural and dynamic information about protein-ligand complexes in solution, complementing the static pictures from crystallography. mdpi.com

By integrating data from these diverse techniques, researchers can build a holistic understanding of the molecular interactions that govern the biological activity of benzo[c]2,7-naphthyridin-5-one derivatives.

Development of Multifunctional Chemical Probes Based on the Naphthyridinone Core

The inherent biological activity and drug-like properties of the naphthyridinone scaffold make it an excellent starting point for the development of multifunctional chemical probes. These sophisticated tools are designed to investigate biological processes, visualize targets in living systems, and aid in drug discovery.

Future directions in this area include:

Fluorescent Probes: By conjugating the naphthyridinone core with fluorophores, it is possible to create probes for imaging biological targets in cells and tissues. researchgate.netnih.govmdpi.com The development of near-infrared (NIR) probes based on the naphthyridine scaffold, for instance, allows for deeper tissue penetration and reduced background fluorescence, making them suitable for in vivo imaging. researchgate.net The design of such probes often relies on mechanisms like intramolecular charge transfer (ICT) to produce a fluorescent signal upon target binding. nih.gov

Activity-Based Probes (ABPs): ABPs are designed to covalently label active enzymes in their native environment. A benzo[c]2,7-naphthyridin-5-one core could be equipped with a reactive "warhead" and a reporter tag to specifically label and identify its enzyme targets within a complex proteome.

Photoaffinity Probes: Incorporating a photoreactive group onto the scaffold allows for light-induced covalent cross-linking to the biological target. This is a powerful method for unequivocally identifying the binding partners of a compound in a cellular context.

Bifunctional Molecules (e.g., PROTACs): The naphthyridinone scaffold can serve as the target-binding element in bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). By linking the inhibitor to an E3 ligase-recruiting moiety, the target protein (e.g., PARP) can be specifically targeted for degradation, offering a therapeutic modality beyond simple inhibition.

The development of these chemical probes will not only provide deeper insights into the biology of targets like PARP and PDK1 but also expand the utility of the benzo[c]2,7-naphthyridin-5-one scaffold beyond direct therapeutic applications. researchgate.net

Q & A

Q. What structure-activity relationships (SAR) govern the biological activity of naphthyridinone derivatives?

  • Methodological Answer : Modifications at the 2-, 6-, and 8-positions significantly impact bioactivity. For instance, shows that 8-fluoro substitution enhances inhibition of Scabin GH activity (a mono-ADP-ribosyltransferase), while bulky groups like 3-(piperidin-1-yl)propyl at the 2-position reduce potency. SAR tables can prioritize substituents for target-specific optimization:
Substituent Biological Activity (IC₅₀) Reference
8-Fluoro0.8 µM (Scabin inhibition)
2-(3-Piperidinylpropanesulfonyl)>10 µM

Q. How do conflicting data on reaction yields arise in naphthyridinone synthesis, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 54% vs. 86% for brominated derivatives) often stem from solvent polarity (dioxane vs. DMF) or catalyst aging (e.g., Pd/C activity loss). Systematic DOE (Design of Experiments) approaches, including varying temperature gradients and reagent stoichiometry, are recommended. and highlight the role of tert-butoxybis(dimethylamino)methane as a transient protecting group to improve cyclization efficiency .

Q. What computational strategies are effective for predicting naphthyridinone stability and tautomerism?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) can model tautomeric equilibria between lactam and lactim forms. Solvent effects (PCM models) explain experimental NMR shifts. used quantum chemical studies to correlate NBO (Natural Bond Orbital) charges with reactivity toward electrophiles .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for naphthyridinones, while others show limited efficacy?

  • Methodological Answer : Activity variations may arise from substituent-dependent membrane permeability (e.g., logP differences in ) or strain-specific resistance mechanisms. For example, reports potent activity against S. aureus but not Gram-negative strains due to efflux pump interactions. Meta-analysis of MIC data across studies is advised to identify consensus scaffolds .

Tables for Key Data

Q. Table 1: Synthetic Methods Comparison

Method Advantages Limitations
tert-Amino effectOne-pot reaction, no oxidantsLimited to electron-rich substrates
Pd/C hydrogenationHigh regioselectivityCatalyst cost and deactivation
Bromine cyclizationIntroduces halogens for further couplingHarsh conditions (95°C)

Q. Table 2: Key Spectral Signatures

Technique Key Peaks Structural Insight
¹H NMRδ 8.2–8.5 ppm (aromatic H)Adjacent to electron-withdrawing groups
FT-IR1680 cm⁻¹ (C=O stretch)Lactam carbonyl confirmation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.